
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea
Vue d'ensemble
Description
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea is a useful research compound. Its molecular formula is C15H24N2O3 and its molecular weight is 280.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207850. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity : This compound is used in the synthesis of new molecules with potential biological activities. For instance, it is involved in the creation of new S-DABO and HEPT analogues with expected activity against HBV, highlighting its role in developing new therapeutic agents (Aal, 2002).
Pharmacological Research : It serves as a precursor in the synthesis of metabolites of certain pharmaceutical compounds, which are under clinical evaluation for treating diseases like rheumatoid arthritis. This demonstrates its importance in the drug development process (Baba et al., 1998).
Chemical Process Development : The compound is utilized in developing new synthesis technologies for various derivatives. These methodologies offer advantages like simplicity, ease of separation, and potential for large-scale production, underscoring its significance in industrial chemistry (Lan-xiang, 2011).
Material Science Applications : It is involved in the enzymatic modification of phenolic compounds to create materials with higher antioxidant capacity, demonstrating its utility in developing new materials with enhanced properties (Adelakun et al., 2012).
Structural and Physicochemical Studies : Research also focuses on the structural characterization of compounds involving 3,4-dimethoxyphenyl moieties. This is crucial for understanding the properties and potential applications of these compounds in various fields (Miyamae et al., 1991).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea is the beta-1 adrenoceptor . Beta-1 adrenoceptors are a type of protein found in the heart and kidneys. They play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .
Biochemical Pathways
The action of this compound on beta-1 adrenoceptors affects the adenylate cyclase pathway . By blocking the activation of this pathway, the compound reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in the activation of protein kinase A (PKA). This results in reduced calcium influx into the cell, which in turn decreases the contractility of the heart .
Pharmacokinetics
Based on its structural similarity to other beta-1 adrenoceptor antagonists, it is likely to have good absorption when taken orally . The compound’s distribution, metabolism, and excretion would need to be further studied to provide a comprehensive understanding of its ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in heart rate and blood pressure due to its antagonistic effect on beta-1 adrenoceptors . This can help to reduce the workload on the heart and decrease the risk of heart-related complications in patients with cardiovascular diseases .
Analyse Biochimique
Biochemical Properties
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-butylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with beta-adrenergic receptors, which are crucial for regulating heart rate and blood pressure . The nature of these interactions involves binding to the receptors and modulating their activity, which can lead to either inhibition or activation of downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling . Additionally, it can influence the expression of genes related to cell growth and differentiation, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can bind to DNA and modulate gene expression, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as reducing inflammation and modulating neurotransmitter levels . At higher doses, it can lead to toxic or adverse effects, including liver damage and changes in blood pressure . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It can be transported by specific transporters and binding proteins, which influence its localization and accumulation . The compound’s distribution can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
1-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-9-16-15(18)17-10-8-12-6-7-13(19-2)14(11-12)20-3/h6-7,11H,4-5,8-10H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKQAOSIMCLQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308700 | |
| Record name | 1-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-3-BUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67616-05-1 | |
| Record name | NSC207850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-3-BUTYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-3-(3,4-DIMETHOXYPHENETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


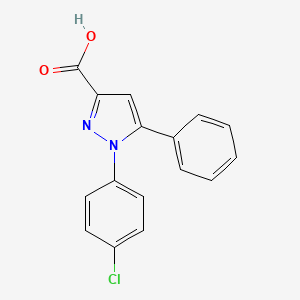

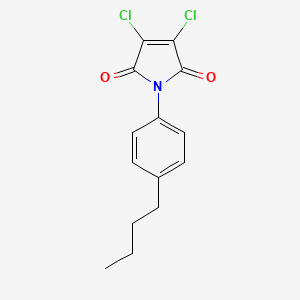


![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)
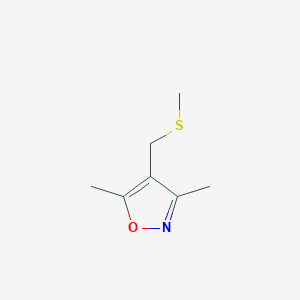


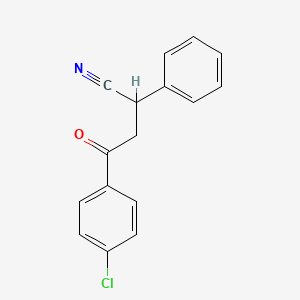
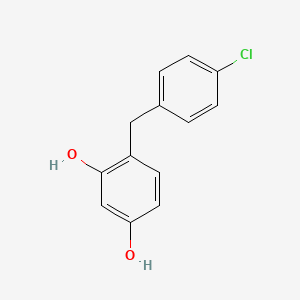

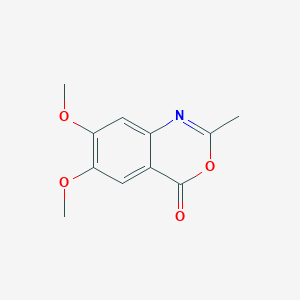
![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)
